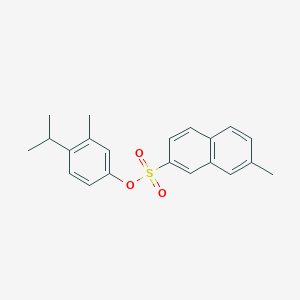
1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione, also known as leflunomide, is a drug that is used to treat rheumatoid arthritis and psoriatic arthritis. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of rheumatoid arthritis.
Mecanismo De Acción
Leflunomide works by inhibiting dihydroorotate dehydrogenase, an enzyme that is involved in the synthesis of pyrimidines, which are essential components of DNA and RNA. By inhibiting this enzyme, 1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione reduces the proliferation of T cells, which leads to a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects:
Leflunomide has been shown to reduce inflammation and joint damage in patients with rheumatoid arthritis and psoriatic arthritis. It has also been shown to improve symptoms and reduce relapse rates in patients with multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione is that it is a relatively safe and well-tolerated drug, with few serious side effects. However, it can take several weeks or months to achieve its full therapeutic effect, which may limit its usefulness in acute settings.
Direcciones Futuras
There are several potential future directions for research on 1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione. One area of interest is the development of new formulations or delivery methods that could improve its efficacy or reduce its side effects. Another area of interest is the exploration of its potential use in the treatment of other autoimmune diseases, such as lupus or inflammatory bowel disease. Finally, there is ongoing research into the mechanism of action of 1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione, which could lead to the development of new drugs that target similar pathways.
Métodos De Síntesis
The synthesis of 1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione involves the reaction of 2-cyano-3-hydroxy-N-(4-methylphenyl) but-2-enamide with iodobenzene in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with sodium hydroxide to obtain 1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
Leflunomide has been extensively studied for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and multiple sclerosis. It has been shown to inhibit the proliferation of T cells, which play a key role in the development of autoimmune diseases.
Propiedades
IUPAC Name |
1-(2-iodophenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO2/c1-12-6-8-13(9-7-12)10-14-11-17(21)20(18(14)22)16-5-3-2-4-15(16)19/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSSNAFFGWGNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Iodophenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4964118.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4964122.png)

![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4964139.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4964149.png)

![dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate](/img/structure/B4964178.png)

![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4964193.png)
